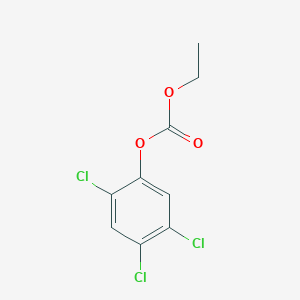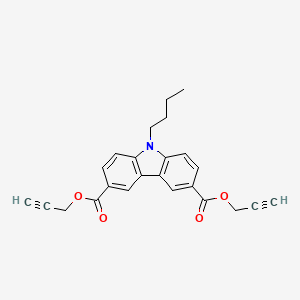![molecular formula C16H17NO B14715148 {4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone CAS No. 13991-01-0](/img/structure/B14715148.png)
{4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone, also known as 4-(Dimethylamino)benzophenone, is an organic compound with the molecular formula C15H15NO. It is a derivative of benzophenone, where one of the phenyl groups is substituted with a dimethylamino group. This compound is known for its applications in various fields, including organic synthesis and photochemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and 4-(dimethylamino)benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products .
Análisis De Reacciones Químicas
Types of Reactions
{4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzophenone derivatives.
Aplicaciones Científicas De Investigación
{4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of {4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone involves its ability to absorb light and generate reactive species. In photochemical applications, the compound absorbs ultraviolet or visible light, leading to the formation of excited states. These excited states can then participate in various chemical reactions, such as initiating polymerization or generating singlet oxygen for photodynamic therapy .
Comparación Con Compuestos Similares
Similar Compounds
Benzophenone: The parent compound without the dimethylamino substitution.
4,4’-Bis(dimethylamino)benzophenone: A similar compound with two dimethylamino groups.
4-(Dimethylamino)phenyl)(phenyl)methanol: The alcohol derivative of the compound.
Uniqueness
{4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct photochemical properties. The presence of the dimethylamino group enhances its electron-donating ability, making it a more efficient photoinitiator compared to benzophenone. Additionally, its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
13991-01-0 |
|---|---|
Fórmula molecular |
C16H17NO |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
[4-[(dimethylamino)methyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C16H17NO/c1-17(2)12-13-8-10-15(11-9-13)16(18)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
Clave InChI |
AWWMYIFREIUBNZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


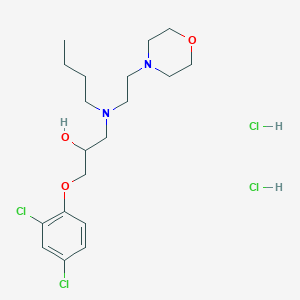
![6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one](/img/structure/B14715075.png)



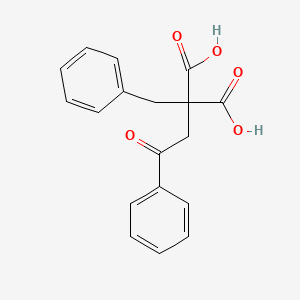

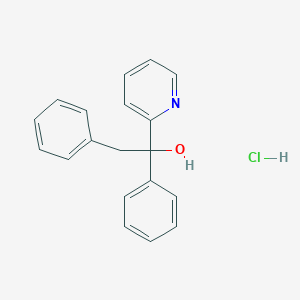
![N-[4-[4-[[4-[[4-(4-acetamidophenyl)sulfonylphenyl]iminomethyl]phenyl]methylideneamino]phenyl]sulfonylphenyl]acetamide](/img/structure/B14715116.png)
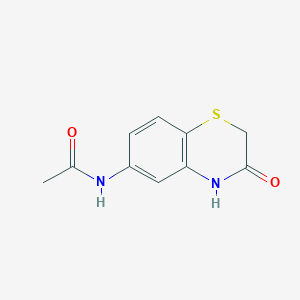
![4-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14715124.png)
